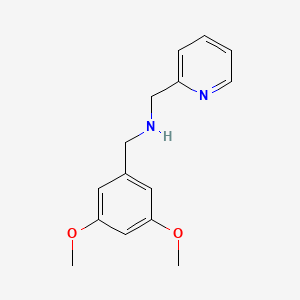
N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Übersicht
Beschreibung
N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, also known as MMTPA, is a thiazole derivative that has gained significant attention in scientific research due to its potential therapeutic properties. MMTPA has been found to exhibit anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, pain, and tumor growth. N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. Additionally, N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antitumor activities, N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has been found to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine in lab experiments is its versatility. N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine can be easily synthesized and purified, making it a readily available compound for research purposes. Additionally, N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various disease processes. However, one limitation of using N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine in lab experiments is its potential toxicity. While N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has been found to be relatively safe in animal studies, further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. One area of interest is the development of N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a novel analgesic for the treatment of chronic pain. Furthermore, N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine may have applications in cancer therapy, either as a standalone treatment or in combination with other drugs. Finally, further research is needed to fully elucidate the mechanism of action of N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine and to determine its safety and efficacy in humans.
Synthesemethoden
N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline, 4-methylacetophenone, and 2-bromoacetic acid in the presence of potassium carbonate and copper powder. The resulting product can be purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has been extensively studied in scientific research for its potential therapeutic properties. Studies have shown that N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues. Additionally, N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has been found to exhibit analgesic activity by blocking pain signals in the nervous system. Furthermore, N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has shown antitumor activity by inducing apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-4-6-14(7-5-12)17-13(2)22-18(20-17)19-15-8-10-16(21-3)11-9-15/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKFNEPAIIEGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357966 | |
| Record name | N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
CAS RN |
5806-37-1 | |
| Record name | N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)


![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)

![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furohydrazide](/img/structure/B5809399.png)

![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)
![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)